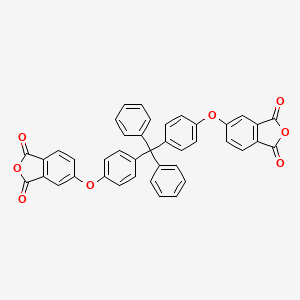
5,5'-(((Diphenylmethylene)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethane with 4,1-phenylene bis(oxy) and isobenzofuran-1,3-dione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism by which 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme inhibition or activation, signal transduction, and cellular metabolism. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5,5’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione): This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.
2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride: Another related compound with comparable structural features and applications.
Uniqueness
The uniqueness of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C41H24O8 |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-diphenylmethyl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C41H24O8/c42-37-33-21-19-31(23-35(33)39(44)48-37)46-29-15-11-27(12-16-29)41(25-7-3-1-4-8-25,26-9-5-2-6-10-26)28-13-17-30(18-14-28)47-32-20-22-34-36(24-32)40(45)49-38(34)43/h1-24H |
InChI Key |
CTCLKHBTTJFLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC4=CC5=C(C=C4)C(=O)OC5=O)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)OC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















